Ferrous oxalate dihydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

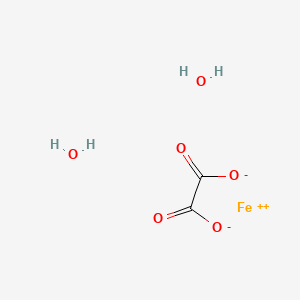

Ferrous oxalate dihydrate, also known as iron(II) oxalate dihydrate, is an inorganic compound with the chemical formula FeC₂O₄·2H₂O. It is a yellow powder that is poorly soluble in water. This compound is a coordination polymer, consisting of chains of oxalate-bridged ferrous centers, each capped by water molecules . It is known for its thermal instability and is used as a precursor for various iron oxides .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ferrous oxalate dihydrate can be synthesized through several methods:

-

Reaction of Iron with Oxalic Acid: : When iron reacts with oxalic acid and water, it produces this compound and hydrogen gas: [ \text{Fe} + \text{H₂C₂O₄} + 2\text{H₂O} \rightarrow \text{FeC₂O₄·2H₂O} + \text{H₂} ] This reaction typically occurs at room temperature .

-

Precipitation from Ferrous Ammonium Sulfate: : this compound can also be obtained by reacting ferrous ammonium sulfate hexahydrate with oxalic acid: [ \text{Fe(NH₄)₂(SO₄)₂·6H₂O} + \text{H₂C₂O₄} \rightarrow \text{FeC₂O₄·2H₂O} + (\text{NH₄})₂\text{SO₄} + \text{H₂SO₄} + \text{H₂O} ] This method involves dissolving the reactants in water and allowing the this compound to precipitate out .

Industrial Production Methods

Industrial production of this compound often involves the use of subcritical water systems combined with oxalic acid. This method is temperature-dependent and follows second-order reaction kinetics. High yields (up to 89%) can be achieved at temperatures around 135°C .

Analyse Chemischer Reaktionen

Thermal Decomposition

Ferrous oxalate dihydrate undergoes thermal decomposition when heated, which leads to dehydration and subsequent breakdown into various products:

-

Dehydration Reaction :

At around 120°C, this compound loses water to form anhydrous ferrous oxalate:

FeC2O4⋅2H2O→FeC2O4+2H2O -

Further Decomposition :

Upon further heating (approximately 190°C), anhydrous ferrous oxalate decomposes into iron oxides, carbon monoxide, carbon dioxide, and water:

FeC2O4→Fe3O4+CO+CO2+H2O

Redox Reactions

This compound participates in oxidation-reduction reactions, particularly in the presence of oxidizing agents like hydrogen peroxide. This property is exploited in Fenton-like reactions where ferrous ions catalyze the generation of hydroxyl radicals from hydrogen peroxide:

Fe2++H2O2→Fe3++⋅OH+⋅OH

These hydroxyl radicals are highly reactive and can oxidize various organic compounds, making this compound a valuable catalyst in wastewater treatment processes .

Photocatalytic Reactions

This compound has also been studied for its photocatalytic properties, particularly in degrading organic pollutants under visible light irradiation. The mechanism involves photogenerated ferrous ions reacting with oxygen species to produce reactive oxygen species that facilitate pollutant degradation.

Kinetic Studies

Kinetic studies on the thermal dehydration of this compound reveal complex behavior characterized by an induction period followed by sigmoidal mass-loss patterns during decomposition. The kinetic parameters associated with these processes have been modeled to predict behavior under various conditions, aiding in understanding reaction mechanisms and optimizing synthesis methods .

Table 2: Kinetic Parameters for Thermal Dehydration

| Parameter | Value |

|---|---|

| Activation Energy (kJ/mol) | $$ |

| 151.52, kJ/mol$$ | |

| Frequency Factor (L·mg⁻¹·s⁻¹) | $$ |

| 46.4 × 10^{28}$$ |

Wissenschaftliche Forschungsanwendungen

Ferrous oxalate dihydrate (FeC₂O₄·2H₂O), also known as iron(II) oxalate dihydrate, is a coordination polymer consisting of chains of oxalate-bridged ferrous centers, each capped by water molecules. It is a yellowish compound, poorly soluble in water, and used in various scientific and industrial applications.

Scientific Research Applications

This compound has found uses in chemistry, biology, medicine, and industry. It is also used as a precursor for synthesizing iron-based compounds and as a catalyst in organic reactions.

Chemistry

This compound is used as a precursor in the synthesis of various iron-based compounds. It can also act as a catalyst in organic reactions. Additionally, it can be synthesized through the reaction of ferrous sulfate with oxalic acid in an aqueous medium at elevated temperatures to ensure complete precipitation. Another method involves using ferrotitaniferous mineral sands and hot pressurized aqueous oxalic acid, which yields high purity this compound with significant reaction rates and yields.

Biology

This compound is studied in the context of iron metabolism and transport within biological systems. Ferrous oxalate exhibits antioxidant activity, which is crucial for neutralizing free radicals in biological systems, with implications for treating oxidative stress-related conditions. Research also indicates that ferrous oxalate can inhibit the growth of certain bacteria and fungi, with the antimicrobial effects attributed to the release of ferrous ions that disrupt microbial cell membranes and metabolic processes.

Medicine

Ongoing research explores the potential therapeutic applications of this compound, including its use in drug delivery systems. As a source of iron, this compound may enhance iron bioavailability in dietary supplements because the solubility of ferrous ions in acidic conditions aids in their absorption in the gastrointestinal tract.

Industry

Industrially, this compound is used in the production of pigments, ceramics, and as a reducing agent in metallurgical processes. It can be produced using large-scale precipitation methods involving dissolving ferrous salts in water, followed by the addition of oxalic acid. The resulting precipitate is then filtered, washed, and dried to obtain the final product, making it efficient and cost-effective for large-scale production.

Environmental

This compound exhibits significant Fenton oxidation activity in degrading organic compounds in the presence of H₂O₂. It can reduce Cr(VI) into Cr(III) under visible light irradiation . It has remarkable n-type semiconductor characteristics and can be prepared for use as a bifunctional catalyst in both photocatalysis and Fenton oxidation .

Other Applications

- Pharmaceuticals As an iron supplement or antioxidant.

- Materials Science In the synthesis of magnetic materials through thermal decomposition.

Wirkmechanismus

The mechanism of action of ferrous oxalate dihydrate involves its ability to generate reactive oxygen species (ROS) in the presence of hydrogen peroxide or persulfate. The oxalate ligand in the compound can reduce Fenton-generated ferric ions to ferrous ions, thus increasing the reaction rate . Additionally, the structural water molecules in this compound hydrate the intercalating lithium species, enhancing lithium adsorption and increasing the open-circuit voltage in lithium-ion batteries .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Iron(III) Oxalate: Unlike ferrous oxalate dihydrate, iron(III) oxalate contains ferric ions and is used in different applications, such as in the preparation of potassium ferrioxalate.

Potassium Ferrioxalate: A complex compound used in photochemistry and as a standard for actinometry.

Sodium Ferrioxalate: Similar to potassium ferrioxalate, used in photochemical reactions.

Uniqueness of this compound

This compound is unique due to its coordination polymer structure, which consists of chains of oxalate-bridged ferrous centers capped by water molecules . This structure imparts high thermal instability and makes it an excellent precursor for various iron oxides. Its ability to generate reactive oxygen species and its applications in catalysis and battery technology further distinguish it from similar compounds .

Eigenschaften

CAS-Nummer |

6047-25-2 |

|---|---|

Molekularformel |

C2H4FeO6 |

Molekulargewicht |

179.89 g/mol |

IUPAC-Name |

iron(2+);oxalate;dihydrate |

InChI |

InChI=1S/C2H2O4.Fe.2H2O/c3-1(4)2(5)6;;;/h(H,3,4)(H,5,6);;2*1H2/q;+2;;/p-2 |

InChI-Schlüssel |

NPLZZSLZTJVZSX-UHFFFAOYSA-L |

SMILES |

C(=O)(C(=O)[O-])[O-].O.O.[Fe+2] |

Kanonische SMILES |

C(=O)(C(=O)[O-])[O-].O.O.[Fe+2] |

Key on ui other cas no. |

6047-25-2 |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Ferrous oxalate dihydrate?

A1: The molecular formula for this compound is FeC2O4·2H2O. Its molecular weight is 179.91 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize this compound?

A2: Common spectroscopic techniques for characterization include: * Infrared (IR) spectroscopy: Identifies functional groups, especially oxalate vibrations.* X-ray diffraction (XRD): Determines crystal structure and phase identification of different polymorphs like α-FeC2O4·2H2O and β-FeC2O4·2H2O. []* Mössbauer spectroscopy: Provides information on the oxidation state of iron (Fe(II) or Fe(III)) and the magnetic properties of the material. [, , , ]

Q3: Is this compound stable in air? What happens upon heating?

A3: this compound dehydrates upon heating in air, ultimately forming iron oxides. The specific oxide formed (Fe2O3 or Fe3O4) depends on the decomposition atmosphere (air or argon). [, ]

Q4: How does the presence of water molecules affect the electrochemical properties of this compound?

A4: The presence of structural water influences the Li intercalation process and overall electrochemical stability. Fully dehydrated ferrous oxalate exhibits higher theoretical Li storage capacity and lower voltage compared to its hydrated forms. []

Q5: What catalytic activities have been demonstrated for this compound?

A5: α-Ferrous oxalate dihydrate exhibits photocatalytic activity in the reduction of Cr(VI) to Cr(III) under visible light. [] It also demonstrates significant Fenton activity in degrading organic compounds in the presence of H2O2. []

Q6: What role do alkali metal promoters play in the catalytic performance of iron(II) oxalate-derived catalysts for CO2 hydrogenation?

A6: Alkali metal promoters, added via impregnation of this compound, enhance the activity and selectivity of the resulting catalysts for CO2 hydrogenation to higher hydrocarbons. []

Q7: Have computational methods been employed to study this compound?

A7: Yes, density functional theory (DFT) calculations have been used to investigate the interaction of ethanol with this compound, providing insights into the mechanism of crystal growth control. [] First-principles modeling has also been used to evaluate the electrochemical activity of this compound and its dehydrated form. []

Q8: Are there strategies to improve the stability of this compound?

A8: While specific formulation strategies for this compound aren't detailed in the provided research, controlling factors like humidity and temperature during storage is crucial, given its tendency to dehydrate upon heating. [, , , ]

Q9: What are some techniques used to study the thermal decomposition of this compound?

A9: Several techniques are used, including:* Thermogravimetry (TG): Measures mass changes upon heating, providing information about dehydration and decomposition steps. [, , , , ]* Differential thermal analysis (DTA): Detects endothermic and exothermic processes during heating, aiding in understanding phase transitions and decomposition reactions. [, , ]* Differential scanning calorimetry (DSC): Measures heat flow associated with thermal events, providing quantitative data on enthalpy changes during decomposition. [, ]* In situ X-ray diffraction (XRD): Allows real-time monitoring of structural changes during heating, providing insights into phase transformations. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.